

Part 1: Core Physicochemical and Structural Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1592278

[Get Quote](#)

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a synthetic organic compound built upon the 1,6-naphthyridine core, which is recognized as a privileged scaffold in medicinal chemistry. Its structure is characterized by a bicyclic system containing two nitrogen atoms, a reactive chloro-substituent on the pyridine ring, and a fully saturated piperidine ring. This unique combination of features dictates its reactivity and utility as a versatile building block.

The compound is most commonly available as a free base or as a hydrochloride salt, a critical distinction for experimental design, particularly concerning solubility and reactivity. The nitrogen atoms within the bicyclic framework possess lone pairs of electrons, conferring basic character to the molecule.^[1]

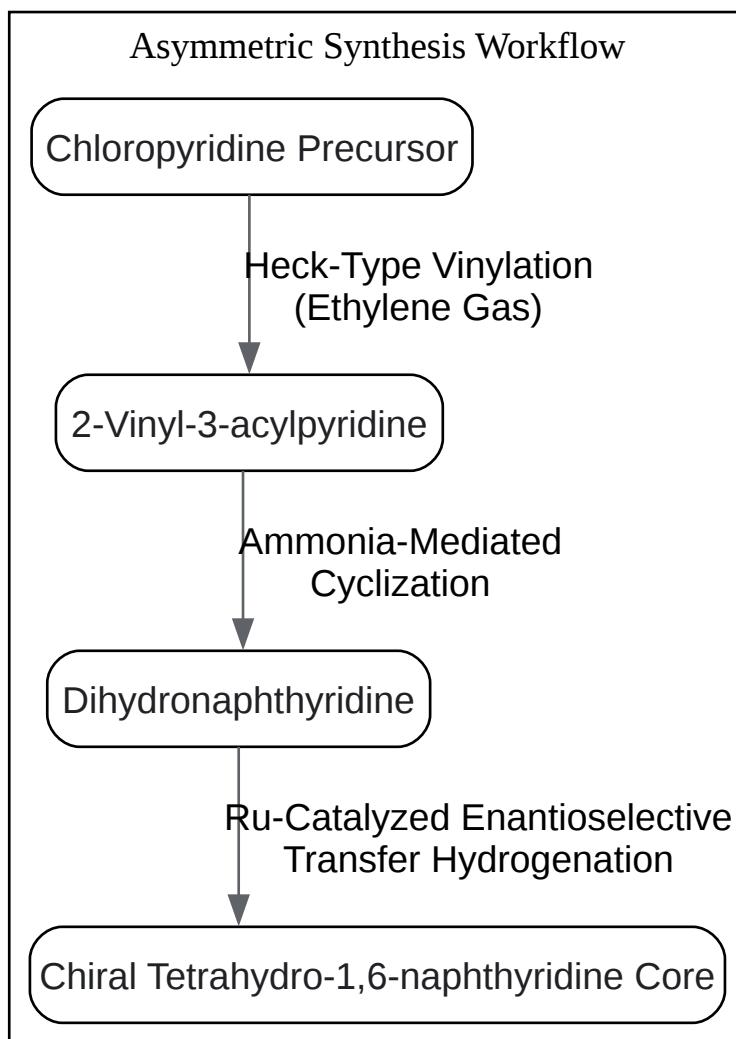
Table 1: Chemical Identifiers and Properties

Property	2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (Free Base)	2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine HCl (Hydrochloride Salt)
CAS Number	210539-05-2 [2]	766545-20-4 [1] [3] [4]
Molecular Formula	C ₈ H ₉ ClN ₂ [2]	C ₈ H ₁₀ Cl ₂ N ₂ [1]
Molecular Weight	168.62 g/mol [2]	205.08 g/mol [1]
IUPAC Name	2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine [2]	2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride [1]
SMILES	C1CNCC2=C1N=C(C=C2)Cl [2]] [1]	C1CNCC2=C1N=C(C=C2)Cl.C I [1]
Predicted Boiling Point	284.8±40.0 °C at 760 mmHg [5] [6]	Not Applicable
Storage Conditions	2-8°C, under inert gas, protected from light [4] [6]	2-8°C, under inert gas [4]

Structural elucidation of this compound and its derivatives relies on a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) for mapping the proton and carbon framework, Mass Spectrometry (MS) for confirming molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy for identifying functional groups.[\[1\]](#)

Part 2: Synthesis and Chemical Reactivity

The utility of **2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** stems from both the synthetic accessibility of its core structure and the specific reactivity imparted by the chloro-substituent.


Core Synthesis Strategies

While numerous methods exist for constructing naphthyridine rings, modern approaches prioritize efficiency, scalability, and stereochemical control.[\[7\]](#)[\[8\]](#)

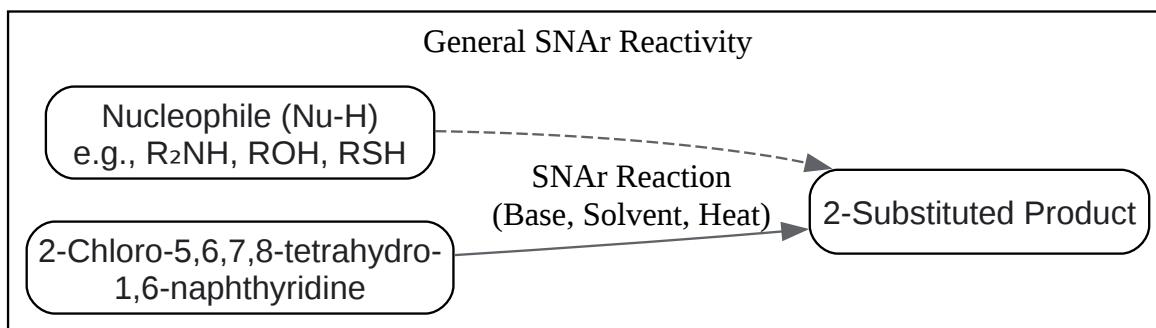
Strategy A: Asymmetric Synthesis via Enantioselective Hydrogenation

A highly elegant and scalable synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed for the production of the ROR γ t inverse agonist TAK-828F.^{[9][10][11]} This approach avoids chromatographic purification, making it suitable for large-scale manufacturing.^{[9][10]} The key transformations are:

- Heck-Type Vinylation: An atom-economical coupling of a chloropyridine precursor with ethylene gas to install the required vinyl group.^{[9][10]}
- Ammonia-Mediated Cyclization: An unprecedented and direct formation of the dihydronaphthyridine intermediate from a 2-vinyl-3-acylpyridine precursor.^{[9][10]}
- Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed reaction that establishes the crucial stereocenter with high enantioselectivity, yielding the final tetrahydronaphthyridine core.^{[9][10]}

[Click to download full resolution via product page](#)

Asymmetric synthesis of the tetrahydro-1,6-naphthyridine core.


Strategy B: Cobalt-Catalyzed [2+2+2] Cycloaddition

An alternative and efficient route involves the intramolecular [2+2+2] cyclization of dialkynynitriles.^[12] This method, often promoted by microwave irradiation, provides rapid access to the 5,6,7,8-tetrahydro-1,6-naphthyridine system from acyclic precursors.^[12] The strategy is powerful for generating molecular diversity as substituents can be readily incorporated into the starting materials.

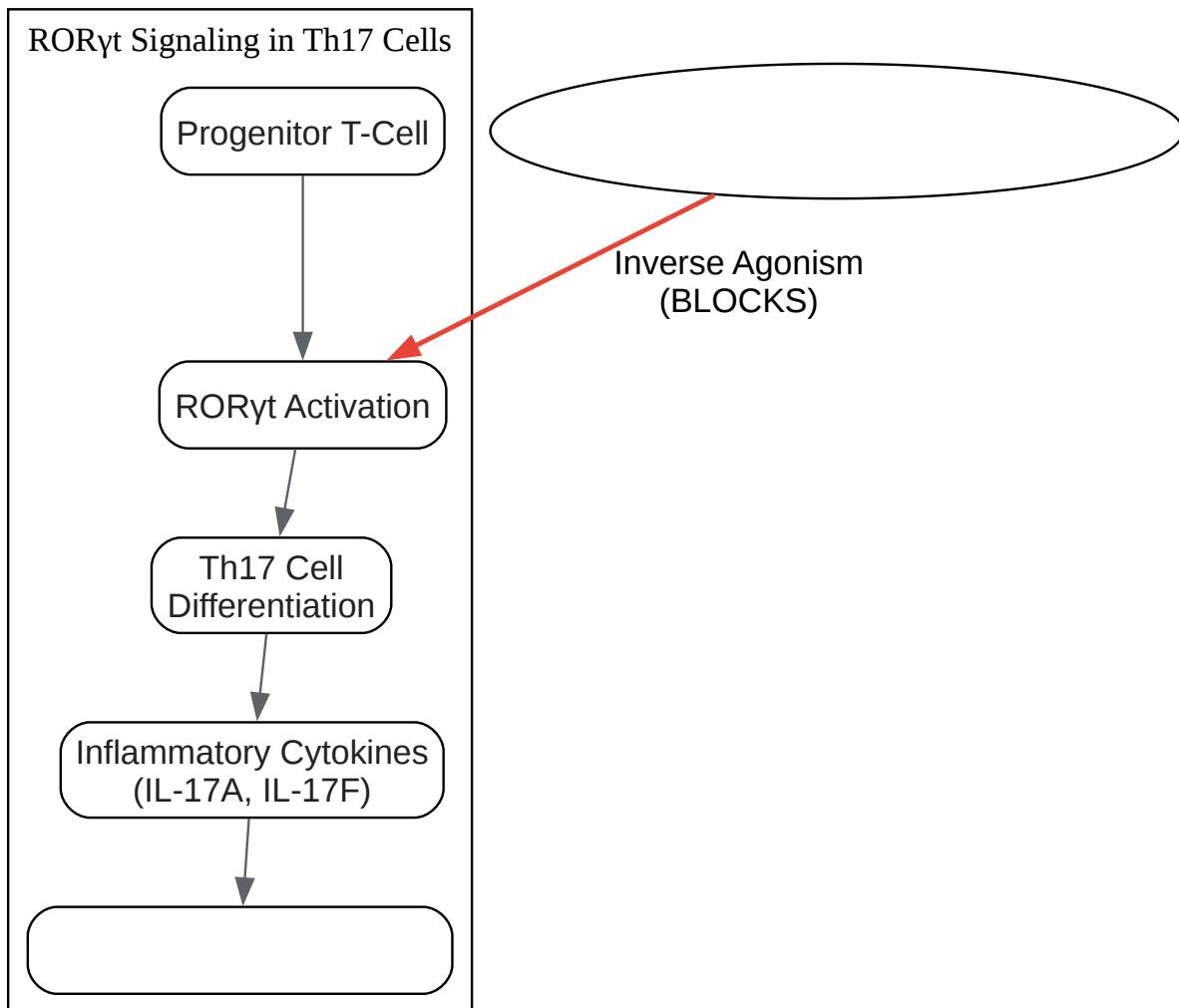
Key Reactivity Profile

The primary site of reactivity on **2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** is the C2-position, where the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of its application as a building block, allowing for the facile introduction of a wide array of functional groups and molecular fragments.

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2-position towards attack by nucleophiles. This enables chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which is fundamental to building the complex molecules required for drug discovery programs.

[Click to download full resolution via product page](#)

Nucleophilic aromatic substitution (SNAr) on the scaffold.


Part 3: Strategic Applications in Drug Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is present in several clinically relevant therapeutic agents, underscoring its status as a valuable pharmacophore.

Case Study 1: ROR_{yt} Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor *yt* (ROR_{yt}) is a master transcription factor that drives the differentiation of Th17 cells, which are pivotal in the pathology of numerous autoimmune diseases like psoriasis and inflammatory bowel disease.^[9] Inhibiting the function of ROR_{yt} is therefore a highly sought-after therapeutic strategy.

The compound TAK-828F, a potent and selective ROR γ t inverse agonist, is built upon a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core.^[9] This scaffold correctly orients the appended indane and cyclobutane moieties for high-affinity binding to the receptor, leading to the suppression of inflammatory cytokine production.^[9]

[Click to download full resolution via product page](#)

ROR γ t pathway and the intervention point for inhibitors.

Case Study 2: Allosteric Inhibitors of HIV-1 Integrase

HIV-1 integrase is an essential viral enzyme for replication, making it a prime target for antiviral therapy.^[13] A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), does

not target the active site but rather the binding site for the host protein LEDGF/p75.[\[14\]](#)

A series of potent ALLINIs was developed using the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[\[14\]](#) These molecules bind within the LEDGF/p75 pocket, promoting aberrant multimerization of the integrase enzyme and disrupting its function, thereby potently inhibiting HIV-1 replication.[\[14\]](#) This mechanism provides an alternative strategy to combat drug resistance that may arise with active-site inhibitors.

Part 4: Experimental Protocols and Safe Handling

The successful use of **2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** requires adherence to standard laboratory procedures for air- and moisture-sensitive reactions, as well as appropriate safety protocols.

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative SNAr reaction. It is a self-validating system where reaction progress can be monitored, and product identity is confirmed through standard analytical methods.

- Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or Argon), add **2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , or a non-nucleophilic organic base like DIPEA, 2.0-3.0 eq).
- Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP). The reaction concentration is typically between 0.1 and 0.5 M.
- Heating and Monitoring: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

- Purification and Characterization: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to obtain the desired 2-amino-substituted-5,6,7,8-tetrahydro-1,6-naphthyridine. Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and HRMS.

Safety and Handling Guidelines

- Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.^[5] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[5] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.^[5]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (Nitrogen or Argon) at 2-8°C.^{[4][6]} Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is more than a simple chemical intermediate; it is a strategically vital building block for modern drug discovery. Its well-defined reactivity, coupled with scalable and enantioselective synthetic routes to its core structure, provides medicinal chemists with a reliable platform for constructing novel therapeutics. As demonstrated by its role in the development of potent ROR γ t and HIV-1 integrase inhibitors, this scaffold enables the precise molecular architecture required to address complex and significant biological targets. Its continued application is poised to contribute to the next generation of innovative medicines.

References

- PubChem. **2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine**.
- National Institutes of Health (NIH). (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γ t Inverse Agonist TAK-828F.
- PubMed. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γ t Inverse Agonist TAK-828F. *J Org Chem*.
- MySkinRecipes. **2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine**.

- ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γ Inverse Agonist TAK-828F. *The Journal of Organic Chemistry*.
- ACS Publications. Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. *Organic Letters*.
- PubChemLite. **2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** hydrochloride.
- ChemSrc. **2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** hydrochloride.
- Chemdad. **2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** hydrochloride.
- ACS Publications. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. *Journal of Medicinal Chemistry*.
- MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
- MySkinRecipes. **2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** hydrochloride.
- MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
- PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
- National Institutes of Health (NIH). (2004, August 3). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.
- PubMed. Design and synthesis of 8-hydroxy-[1][6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells.
- ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γ Inverse Agonist TAK-828F. *The Journal of Organic Chemistry*.
- ACE Biolabs. **2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine** hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | 766545-20-4 [smolecule.com]
- 2. 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | C8H9ClN2 | CID 18449166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eMolecules 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | Fisher Scientific [fishersci.com]
- 4. 2-CHLORO-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE HYDROCHLORIDE Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine [myskinrecipes.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γ Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γ Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Part 1: Core Physicochemical and Structural Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592278#2-chloro-5-6-7-8-tetrahydro-1-6-naphthyridine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com